N-(2,6-dichlorophenyl)benzamide
Description
Overview of Benzamide (B126) Derivatives in Scientific Inquiry
Benzamide derivatives, including the broader class of benzanilides, represent an important class of organic compounds extensively utilized across various scientific disciplines. uomustansiriyah.edu.iq The amide linkage is a cornerstone of many biologically significant molecules and is present in approximately 25% of all pharmaceutical drugs. researchgate.net This prevalence highlights the importance of the amide bond in creating structurally diverse and biologically active compounds.
The scientific community has long been drawn to benzamide derivatives for their wide spectrum of pharmacological and biological activities. These compounds are foundational in the development of pharmaceuticals, agrochemicals, and polymers. uomustansiriyah.edu.iq In medicine, the benzanilide (B160483) scaffold is a key building block for synthesizing drugs with potential antispasmodic, anticonvulsant, and anti-inflammatory properties. nih.gov Furthermore, research has demonstrated that various substituted benzamides exhibit antimicrobial, antifungal, and insecticidal activities. researchgate.netnih.gov
In the field of agrochemicals, hydroxylated benzanilides are crucial components of herbicides and other crop protection agents. nih.gov The specific positioning of substituents on the aromatic rings can dramatically influence the biological activity, making the synthesis and study of new derivatives a vibrant area of research. nih.gov The versatility of the benzamide structure allows for the creation of vast libraries of compounds for screening in drug discovery and the development of new materials. nih.gov
Historical Context of N-(2,6-dichlorophenyl)benzamide Research Trajectory
The research into this compound appears to be a relatively modern endeavor, with significant studies emerging in the early 21st century. While the general synthesis of benzanilides via methods like the Schotten-Baumann reaction has been known for much longer, the specific focus on this dichlorinated derivative has been driven by contemporary research interests in structural chemistry and materials science. slideshare.net
A significant portion of the available research has been dedicated to the synthesis and, most notably, the detailed crystallographic analysis of this compound and its analogs. A research group led by B. Thimme Gowda has been prominent in this area, systematically exploring how substitutions on the phenyl rings affect the molecular conformation and crystal packing. nih.gov These studies, beginning in the early 2000s, have provided a deep understanding of the compound's three-dimensional structure.
The impetus for this research often stems from the established biological activities of related compounds. For instance, the investigation into chlorinated benzamides is linked to the search for new herbicides, fungicides, and insecticides. nih.govmdpi.com While specific biological activity data for this compound is not extensively published, its structural similarity to known agrochemicals suggests its role as a model compound for understanding the structure-activity relationships within this chemical class. The research trajectory, therefore, has been less about a single discovery and more about its utility in foundational studies that could inform the design of new, commercially valuable molecules.
Detailed Research Findings
The primary body of research on this compound is centered on its synthesis and detailed structural elucidation through X-ray crystallography.
The synthesis is typically achieved through standard amidation reactions, for example, by reacting benzoyl chloride with 2,6-dichloroaniline (B118687). nih.gov The purity and structure of the resulting compound are then confirmed using techniques such as melting point determination, infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C13H9Cl2NO |
| Formula Weight | 266.11 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.0431 (2) |
| b (Å) | 13.7150 (3) |
| c (Å) | 18.4585 (4) |
| β (°) | 93.623 (2) |
| Volume (ų) | 2531.02 (9) |
| Temperature (K) | 295 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
This data is compiled from a 2008 crystallographic study.
Structural studies have revealed that this compound crystallizes with two independent molecules in the asymmetric unit. The conformation of the N-H and C=O bonds in the central amide group are anti to each other. The dihedral angle, which describes the twist between the two benzene (B151609) rings, is a key feature of its structure.
Table 2: Selected Dihedral Angles for this compound
| Description | Molecule 1 (°) | Molecule 2 (°) |
|---|---|---|
| Dihedral angle between the amide group and the benzoyl ring | 30.8 (1) | 35.1 (2) |
| Dihedral angle between the two benzene rings | 56.8 (1) | 59.1 (1) |
This data highlights the non-planar nature of the molecule, a feature influenced by the chlorine substituents.
These detailed structural findings are critical for computational modeling and for understanding how the molecule might interact with biological targets. The research provides a fundamental basis for predicting the properties and potential applications of this and related benzamide derivatives.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10286-88-1 |
|---|---|
Molecular Formula |
C13H9Cl2NO |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-7-4-8-11(15)12(10)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17) |
InChI Key |
KGDQECZKWWPUTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
Synonyms |
N-(2,6-Dichlorophenyl)benzamide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(2,6-dichlorophenyl)benzamide
The synthesis of this compound is typically achieved through established chemical reactions that form the amide bond.
The formation of the amide linkage in this compound is a classic example of a condensation reaction. In this type of reaction, two molecules, an amine (2,6-dichloroaniline) and a carboxylic acid or its derivative (benzoic acid or benzoyl chloride), combine with the elimination of a small molecule, usually water or hydrogen chloride. This fundamental reaction is a cornerstone of organic synthesis.
Several methods for the preparation of this compound and its analogs have been documented in scientific literature. A common approach involves the reaction of 2,6-dichloroaniline (B118687) with benzoyl chloride. nih.gov This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed.
Another documented method involves the condensation of bromobenzene (B47551) with 2,6-dichloroaniline at high temperatures in the presence of copper to yield N-(2,6-dichlorophenyl)-aniline, which can then be acylated. google.com However, this method is reported to have drawbacks such as low yields and the potential for halogen interchange. google.com
The synthesis of related benzamides often follows similar principles. For instance, the synthesis of 2,6-dichlorobenzamide (B151250) derivatives has been achieved by reacting 2,6-dichlorobenzoyl chloride with amines like ethylene (B1197577) diamine or isopropyl amine in an ethanolic sodium hydroxide (B78521) solution. researchgate.net
Structural studies on this compound have revealed that the conformation of the N-H and C=O bonds in the amide group are anti to each other, a feature also observed in similar benzanilides. nih.gov
The choice of reagents and reaction conditions is critical for the successful synthesis of this compound. The use of benzoyl chloride as the acylating agent is common due to its higher reactivity compared to benzoic acid. The reaction is typically performed in a suitable solvent, and a base such as triethylamine (B128534) or an aqueous solution of sodium hydroxide is often added to act as an acid scavenger. google.comresearchgate.net
For example, in the synthesis of N-phenyl-N-methyl benzamide (B126), benzoyl chloride is added dropwise to a solution of N-methylaniline and triethylamine in dichloromethane (B109758) at 0 °C. orgsyn.org While not the exact target molecule, this illustrates a common set of conditions for benzamide synthesis.
The table below summarizes typical reagents and conditions for benzamide synthesis.
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Temperature |
| 2,6-dichloroaniline | Benzoyl chloride | Chloroform | - | Boiling |
| Aniline (B41778) | Chloroacetyl chloride | Toluene | - | 25-60 °C |
| 2-chlorobenzamide | N-thiosuccinimides | - | - | - |
Table 1: Illustrative Reagents and Conditions for Benzamide Synthesis. Note that specific conditions for this compound may vary.
Synthesis of this compound Analogs and Derivatives
The core structure of this compound can be modified to create a variety of analogs and derivatives. These modifications can be used to explore structure-activity relationships for various applications.
This approach involves synthesizing derivatives from a common precursor. For instance, N-phenyl-2-(2,6-dichlorophenoxy)acetamide can be synthesized from 2,6-dichlorophenol (B41786) and chloroacetanilide. This intermediate can then undergo a rearrangement reaction to produce 2,6-dichlorodiphenylamine, a precursor for other derivatives. google.com This method, sometimes referred to as the "one-pot" method, offers an efficient route to various derivatives by avoiding the isolation of intermediates. google.com
Chemical Reactivity and Transformation Analysis
The reactivity of this compound is characterized by the electronic effects of the chlorine substituents on the aniline ring and the stability of the amide bond. The two chlorine atoms are strong electron-withdrawing groups, which significantly influence the electron density of the attached phenyl ring and the properties of the amide linkage.
Substitution Reactions in Dichlorophenyl Moiety
The 2,6-dichlorophenyl group is generally resistant to electrophilic aromatic substitution reactions due to the deactivating effect of the two chlorine atoms. These atoms withdraw electron density from the aromatic ring through their inductive effect, making it less susceptible to attack by electrophiles.
Conversely, the electron-withdrawing nature of the chlorine atoms should, in principle, make the dichlorophenyl ring more susceptible to nucleophilic aromatic substitution (SNAr). However, such reactions typically require either forcing conditions (high temperature and pressure) or the presence of additional, strongly activating groups (such as a nitro group) at the ortho or para positions to the leaving group. In the case of this compound, the benzamido group is not a strong enough activating group for SNAr reactions to occur under mild conditions.
Table 1: Plausible Substitution Reactions on the Dichlorophenyl Moiety
| Reaction Type | Reagents and Conditions (Inferred) | Expected Product (General Structure) | Notes |
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe), high temperature | Methoxy-substituted derivative | Likely requires harsh conditions due to the lack of strong activation. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted derivative | Feasibility depends on overcoming steric hindrance. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted derivative | A potential route to introduce new nitrogen-based functional groups. |
Oxidation and Reduction Pathways of the Amide Group
The amide group in this compound is a stable functional group. Its transformation typically requires robust chemical conditions.
Oxidation: The amide group itself is generally resistant to oxidation. Oxidative transformations of the molecule would more likely target the aromatic rings if sufficiently powerful oxidizing agents were employed, potentially leading to degradation of the molecule.
Reduction: The amide bond can be reduced to an amine. Common reagents for this transformation include strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the benzamide into a secondary amine, specifically N-(2,6-dichlorobenzyl)aniline.
Hydrolysis: The most common transformation of the amide group is hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine. This can be achieved under either acidic or basic conditions, typically with heating. youtube.com
Acid-catalyzed hydrolysis: Treatment with a strong acid (e.g., HCl, H₂SO₄) and water, followed by heating, would yield benzoic acid and 2,6-dichloroaniline. youtube.com
Base-catalyzed hydrolysis: Reaction with a strong base (e.g., NaOH, KOH) in an aqueous or alcoholic solution, with heating, would produce a benzoate (B1203000) salt and 2,6-dichloroaniline.
The steric hindrance from the two ortho-chloro substituents on the aniline ring might influence the rate of hydrolysis compared to unsubstituted benzanilide (B160483).
Table 2: Potential Transformations of the Amide Group
| Reaction Type | Reagents and Conditions (Inferred) | Products |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | N-(2,6-dichlorobenzyl)aniline |
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Benzoic acid and 2,6-dichloroaniline |
| Base-Catalyzed Hydrolysis | NaOH/H₂O, heat | Sodium benzoate and 2,6-dichloroaniline |
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallographic Analysis of N-(2,6-dichlorophenyl)benzamide
X-ray crystallography has been instrumental in determining the precise solid-state structure of this compound, revealing details about its crystal lattice, molecular arrangement, and the non-covalent interactions that stabilize the crystal packing.
Table 1: Crystal Data and Structure Refinement for this compound and a Related Compound.
| Parameter | This compound researchgate.net | N-(2,6-dichlorophenyl)-formamide consensus.app |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | Not available | 8.593(3) |
| b (Å) | Not available | 12.728(4) |
| c (Å) | Not available | 14.376(4) |
| α (°) | 90 | 90 |
| β (°) | Not available | 90 |
| γ (°) | 90 | 90 |
A defining feature of the crystal structure of this compound and its analogues is the presence of intermolecular N–H⋯O hydrogen bonds. researchgate.net In this compound, these interactions link the molecules into one-dimensional chains. researchgate.net Specifically, the hydrogen bonds form between the amide hydrogen (N–H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. researchgate.net Similar N–H⋯O hydrogen bonding patterns are observed in related structures, such as 2-chloro-N-(2,6-dichlorophenyl)benzamide, where they also form infinite chains. nih.gov In N-(2,6-dichlorophenyl)-4-methylbenzamide, these hydrogen bonds result in C(4) chains that propagate along the nih.gov direction. nih.govresearchgate.net The presence and nature of these hydrogen bonds are crucial for the stability and organization of the molecules in the crystal lattice. mdpi.com
Conformational Analysis of the Amide Linkage and Aromatic Rings
The conformation of this compound is characterized by the relative orientations of the amide linkage and the two aromatic rings. These conformational features are largely dictated by steric and electronic effects of the substituents.
The amide linkage in this compound adopts a trans conformation, where the N–H and C=O bonds are oriented in opposite directions (anti-parallel). researchgate.net This is a common and generally more stable conformation for secondary amides due to reduced steric hindrance compared to the cis conformation. researchgate.netchemrxiv.orgnd.edu This trans arrangement has been consistently observed in a variety of related benzanilide (B160483) structures, including 2-chloro-N-(2,6-dichlorophenyl)benzamide and N-(2,6-dichlorophenyl)-3-methylbenzamide. nih.govresearchgate.netiucr.org
The two aromatic rings in this compound are not coplanar. The dihedral angle, which describes the twist between the benzoyl and the dichlorophenyl rings, is a key conformational parameter. In the two independent molecules of the asymmetric unit of this compound, these dihedral angles are 56.8(1)° and 59.1(1)°. researchgate.net The significant twist between the rings is a common feature in this class of compounds, largely attributed to the steric hindrance from the ortho-chloro substituents on the phenyl ring. For comparison, in the related N-(2,6-dichlorophenyl)-4-methylbenzamide, the dihedral angle is 79.7(1)°. nih.govresearchgate.net In another analogue, 4-chloro-N-(2,6-dichlorophenyl)benzamide, the dihedral angles in its four unique molecules in the asymmetric unit are 86.6(1)°, 78.0(1)°, 60.3(1)°, and 69.8(1)°. nih.gov
Table 2: Dihedral Angles in this compound and Related Compounds.
| Compound | Dihedral Angle between Aromatic Rings (°) | Reference |
|---|---|---|
| This compound (Molecule 1) | 56.8(1) | researchgate.net |
| This compound (Molecule 2) | 59.1(1) | researchgate.net |
| N-(2,6-dichlorophenyl)-4-methylbenzamide | 79.7(1) | nih.govresearchgate.net |
| 4-Chloro-N-(2,6-dichlorophenyl)benzamide (Molecule A) | 86.6(1) | nih.gov |
| 4-Chloro-N-(2,6-dichlorophenyl)benzamide (Molecule B) | 78.0(1) | nih.gov |
| 4-Chloro-N-(2,6-dichlorophenyl)benzamide (Molecule C) | 60.3(1) | nih.gov |
| 4-Chloro-N-(2,6-dichlorophenyl)benzamide (Molecule D) | 69.8(1) | nih.gov |
| 2-Chloro-N-(2,6-dichlorophenyl)benzamide | 8.1(2) | nih.gov |
Influence of Substituents on Molecular Conformation
The molecular conformation of this compound is significantly influenced by the presence of the two chlorine atoms on the aniline (B41778) ring. These bulky ortho-substituents create considerable steric hindrance, which dictates the rotational alignment of the phenyl rings with respect to the central amide bridge.
Crystallographic studies reveal that the conformation of the N-H and C=O bonds within the amide group of this compound are anti to each other. researchgate.netrsc.org This arrangement is a common feature in many benzanilide structures. researchgate.netrsc.org The asymmetric unit of this compound contains two independent molecules, which exhibit slight conformational differences. rsc.org
The steric pressure exerted by the ortho-chloro substituents forces the two aromatic rings into a non-coplanar orientation. The dihedral angle between the benzoyl ring and the 2,6-dichlorophenyl ring is reported to be 56.8(1)° in one molecule of the asymmetric unit and 59.1(1)° in the second. rsc.org This significant twist is a direct consequence of minimizing the steric repulsion between the rings and the substituents.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and purity of this compound. Techniques such as NMR, IR, and mass spectrometry each provide unique and complementary information about the molecule's structure. While it has been reported that the compound has been characterized by these methods, specific spectral data is not always publicly detailed. researchgate.netchemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.
For ¹H-NMR of this compound, the spectrum is expected to show distinct signals corresponding to the different types of protons. The amide proton (N-H) would typically appear as a singlet at a downfield chemical shift. The aromatic protons of the unsubstituted benzoyl ring would present as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The three protons on the 2,6-dichlorophenyl ring would also produce signals in the aromatic region, with their specific shifts and coupling patterns influenced by the adjacent chlorine atoms.
In the ¹³C-NMR spectrum, a signal for the carbonyl carbon (C=O) of the amide group is expected at a significant downfield shift (around 165-170 ppm). The spectrum would also display signals for the carbon atoms of the two different phenyl rings. The carbons bearing the chlorine atoms (C-Cl) on the dichlorophenyl ring would have their chemical shifts directly influenced by the electronegative halogen. The remaining aromatic carbons would appear in the typical range of δ 120-140 ppm. Due to the symmetry in the 2,6-dichlorophenyl ring, fewer than 13 distinct carbon signals might be observed.
Infrared (IR) Spectroscopy and Vibrational Analysis
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds. For this compound, several characteristic absorption bands are expected.
The N-H stretching vibration is typically observed as a sharp peak in the region of 3200-3600 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong, prominent absorption that usually appears in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is found around 1550-1650 cm⁻¹. Furthermore, C-N stretching vibrations are expected between 1200 and 1350 cm⁻¹. The aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings occur in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations will appear at lower frequencies, typically in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS) for Molecular Ion Characterization
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₃H₉Cl₂NO), the molecular weight is approximately 266.12 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) with a specific intensity ratio (approximately 9:6:1), which is a definitive signature for a dichloro-substituted compound.
The fragmentation pattern provides further structural information. A common fragmentation pathway for benzamides involves the cleavage of the amide bond. The loss of the dichlorophenylamino radical (•NHC₆H₃Cl₂) would lead to the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This ion can subsequently lose carbon monoxide (CO) to produce the phenyl cation (C₆H₅⁺) at m/z 77. These two fragments are characteristic of the benzoyl moiety.
Structure Activity Relationship Sar and Molecular Design Principles
Role of Dichlorophenyl Substitution Pattern on Biological Interactions
The presence and positioning of the chlorine atoms on the phenyl ring are dominant factors in the SAR of N-(2,6-dichlorophenyl)benzamide.
The two chlorine atoms at the 2 and 6 positions exert a profound steric and electronic influence on the molecule. The steric bulk of the ortho-chloro groups forces the dichlorophenyl ring to be significantly twisted relative to the plane of the amide group. nih.gov This steric effect is the primary driver for the observed non-planar conformation of this compound.
Impact of Benzamide (B126) Core Modifications on Activity
The benzamide core is a critical pharmacophore for a variety of biologically active molecules, including inhibitors of the bacterial cell division protein FtsZ. Research on structurally related compounds, such as 2,6-difluorobenzamide, has shown that modifications to the benzamide motif are often detrimental to their biological activity. mdpi.com This suggests that the amide linkage and the adjacent carbonyl group are essential for key interactions with the target protein, likely through the formation of hydrogen bonds. For instance, in the allosteric binding site of FtsZ, the carboxamide group of similar inhibitors forms crucial hydrogen bonds with amino acid residues like Val207, Leu209, and Asn263. mdpi.com Therefore, the integrity of the benzamide core in this compound is considered essential for maintaining its biological function.
Conformational Flexibility and Its Correlation with Biological Activity
The conformational flexibility of this compound is a key determinant of its biological activity. The steric clash induced by the 2,6-dichloro substitution forces the molecule into a twisted conformation, which can be crucial for fitting into a specific binding pocket of a receptor.
The table below presents the dihedral angles of this compound and a related compound, illustrating the impact of the substitution pattern on the molecular conformation.
| Compound | Dihedral Angle between Benzoyl and Anilino Rings | Reference |
| This compound (Molecule 1) | 56.8 (1)° | researchgate.net |
| This compound (Molecule 2) | 59.1 (1)° | researchgate.net |
| 2-Chloro-N-(2,6-dichlorophenyl)benzamide | 8.1 (2)° | nih.gov |
| N-(2,4-dichlorophenyl)benzamide | 2.6 (2)° | nih.gov |
This table is interactive. Click on the headers to sort the data.
The significant twist in this compound, as shown by the large dihedral angles, is a direct consequence of the steric hindrance from the two ortho-chlorine atoms. nih.gov This constrained conformation may pre-organize the molecule into a bioactive shape, reducing the entropic penalty upon binding to a receptor.
Ligand-Receptor Interaction Specificity and Selectivity
The specific three-dimensional shape and electronic properties of this compound are responsible for its selective binding to specific biological targets. The non-planar conformation, enforced by the 2,6-dichloro substitution, can enhance selectivity by allowing the molecule to fit into binding pockets that cannot accommodate more planar analogues.
Derivatives of this compound have been identified as positive allosteric modulators (PAMs) of receptors such as the human dopamine (B1211576) D1 receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. The specificity of these interactions is highly dependent on the shape and chemical nature of the binding pocket. The unique conformation of this compound-based ligands may allow them to interact with high specificity with such allosteric sites.
Mechanistic Investigations of Biological Activity
Molecular Mechanisms of Action
The molecular interactions of N-(2,6-dichlorophenyl)benzamide are diverse, reflecting its ability to engage with different biological targets. These interactions are primarily non-covalent and are influenced by the structural characteristics of the benzamide (B126) core and the dichlorophenyl moiety.
Research into the enzyme-modulating properties of this compound has revealed its potential as an inhibitor of specific enzymes. The nature and extent of this inhibition are dictated by the enzyme's active site architecture and the compound's structural features.
While direct kinetic studies on this compound as a urease inhibitor are not extensively detailed in the reviewed literature, the broader class of benzamide and thiourea (B124793) derivatives has been investigated for their anti-ureolytic activity. Urease, a nickel-dependent metalloenzyme, is a crucial virulence factor for some pathogenic bacteria, including Helicobacter pylori, making its inhibition a key therapeutic strategy. nih.govnih.govfrontiersin.org
The general mechanism of urease inhibition by related compounds often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site. nih.gov For instance, studies on thiourea and urea (B33335) derivatives of dipeptides conjugated with 2,3-dichlorophenyl piperazine (B1678402) have shown that these compounds can be potent urease inhibitors. nih.govfrontiersin.orgnih.gov The inhibitory activity is influenced by the nature and position of substituents on the phenyl ring. Specifically, thiourea conjugates with electron-withdrawing groups like fluorine and chlorine at the meta or para positions have demonstrated significant urease inhibitory activity. nih.govnih.gov One such analogue showed approximately 10-fold greater potency than the thiourea standard. nih.govfrontiersin.orgnih.gov
Kinetic studies of related diazole derivatives have indicated a competitive mode of inhibition, where the inhibitors compete with the natural substrate, urea, for binding to the active site. nih.gov The inhibition is often pH-dependent. nih.gov For example, the inhibitory potency of rabeprazole, a proton pump inhibitor that also inhibits urease, increases at a lower pH. nih.gov The inhibition by some compounds has been found to be irreversible and noncompetitive. nih.gov
The table below summarizes the urease inhibitory activity of some benzamide and other related derivatives, highlighting the influence of structural modifications on their potency.
| Compound Type | Substituent Effects | IC₅₀ Value (µM) | Inhibition Type | Reference |
| Thiourea conjugate of a dipeptide with 2,3-dichlorophenyl piperazine | F and Cl at meta or para positions on the phenyl ring of the thiourea moiety | ~2 | Not specified | nih.govnih.gov |
| 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione | Hydroxy group at the para position of the phenyl ring | 2 (as K_i) | Competitive | nih.gov |
| Pyridylpiperazine derivatives | Chlorine at the ortho-position of the N-phenylpropionamide | 2.0 ± 0.73 | Not specified | frontiersin.org |
| Pyridylpiperazine derivatives | Chlorine at the meta-position of the N-phenylpropionamide | 2.13 ± 0.82 | Not specified | frontiersin.org |
| Rabeprazole | Not applicable | 0.34 (as K_i) | Irreversible, Noncompetitive | nih.gov |
The interaction of this compound with enzymes other than urease is not as well-documented. However, studies on structurally related benzamide derivatives suggest potential inhibitory activity against other enzyme systems. For instance, a series of N-(thiophen-2-yl) benzamide derivatives were identified as potent inhibitors of the BRAF^V600E^ kinase, an enzyme implicated in some human cancers. nih.gov This suggests that the benzamide scaffold can be adapted to target a range of kinases.
Furthermore, some N-aryl-amides have been investigated for their effects on chitin (B13524) synthesis. Specifically, 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which share a substituted benzamide motif, were found to inhibit chitin synthesis in the cultured integument of Chilo suppressalis.
General statements from commercial suppliers suggest that N-(2,6-dichlorophenyl)-4-methylbenzamide may possess antimicrobial and anti-inflammatory properties through the inhibition of relevant metabolic enzymes, though specific, peer-reviewed data on these interactions are limited.
This compound and its analogues have been shown to interact with G protein-coupled receptors (GPCRs), modulating their activity and influencing downstream signal transduction pathways.
While direct binding data for this compound at the dopamine (B1211576) D3 receptor is scarce, numerous studies have explored the structure-activity relationships of more complex molecules that incorporate the N-(dichlorophenyl)benzamide moiety as a substructure. The dopamine D3 receptor is a target for the treatment of various neuropsychiatric disorders. nih.govmdpi.comnih.gov
Research on N-phenylpiperazine analogs has indicated that the dichlorophenyl group can contribute to high-affinity binding to the D3 receptor. nih.govmdpi.com For example, compounds with a 2,3-dichlorophenyl group attached to a piperazine ring, which is then linked to a benzamide or a related aromatic amide, have shown high D3 receptor affinity, with K_i values in the nanomolar range. nih.gov The selectivity for the D3 receptor over the highly homologous D2 receptor is a critical aspect of these studies. In some series of compounds, the presence of a chlorine substituent on the phenyl ring resulted in high binding affinities (K_i = 0.68–1.1 nM) for the D3 receptor and over 100-fold selectivity compared to the D2 receptor. nih.gov
The ability of these N-phenylpiperazine benzamides to selectively bind to the D3 receptor has been attributed to the interaction of the benzamide portion with a secondary binding site that is unique to the D3 receptor. mdpi.com
The following table presents the binding affinities of some dichlorophenyl-containing compounds at the dopamine D3 receptor.
| Compound Class | Specific Compound/Substituents | D3 Receptor K_i (nM) | D2/D3 Selectivity | Reference |
| N-phenylpiperazine benzamide analogues | Chlorine substitution on the phenyl ring | 0.68 - 1.1 | >100-fold | nih.gov |
| N-phenylpiperazine benzamide analogues | LS-3-134 | 0.17 | >150-fold | mdpi.com |
N-aryl benzamides have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govmdpi.comnih.gov These NAMs bind to a site on the receptor that is distinct from the glutamate binding site, and they act to inhibit the receptor's response to glutamate. mdpi.comvanderbilt.edu The mGluR5 receptor is a therapeutic target for a variety of central nervous system disorders. nih.govmdpi.comnih.gov
Studies on a series of 3-cyano-5-fluoro-N-arylbenzamides have provided insights into the structure-activity relationship for mGluR5 antagonism. nih.gov Molecular docking and mutagenesis studies have identified a binding pocket for these aryl benzamide NAMs within the transmembrane domain of the mGluR5 receptor. mdpi.comnih.gov Key amino acid residues that form this allosteric site include Pro655, Tyr659, Trp945, and Ser969. mdpi.comnih.gov The interaction with these residues, particularly through hydrogen bonding and π-π stacking with Trp945, is crucial for the stabilization of the inhibitor in the binding pocket. mdpi.comnih.gov
The nature of the substituents on the N-aryl ring significantly influences the potency of these NAMs. While specific data for this compound is not provided in these studies, the analysis of related compounds indicates that the electronic and steric properties of the substituents on the N-aryl ring are critical for high-affinity binding. mdpi.comnih.gov For instance, in silico models have been developed to predict the inhibitory activity of these compounds based on their structural features. mdpi.comnih.gov
The table below lists some of the key amino acid residues in the mGluR5 allosteric binding site that interact with aryl benzamide negative allosteric modulators.
| Amino Acid Residue | Location in Receptor | Type of Interaction | Reference |
| Pro655 | Transmembrane Domain | Part of the allosteric binding pocket | mdpi.comnih.gov |
| Tyr659 | Transmembrane Domain | Part of the allosteric binding pocket | mdpi.comnih.gov |
| Trp945 | Transmembrane Domain | π-π stacking with the aromatic rings of the ligand | mdpi.comnih.gov |
| Ser969 | Transmembrane Domain | Hydrogen bonding with the ligand | mdpi.comnih.gov |
Receptor Binding and Signal Transduction Pathway Modulation
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, migration, and survival. nih.gov Their dysregulation is implicated in the progression of various cancers, making them a promising target for therapeutic intervention. nih.govmdpi.com While direct inhibitory data for this compound on FGFR1 is not prominently documented, the broader class of benzamide derivatives has been successfully explored for this purpose.
Researchers have designed and synthesized series of benzamide derivatives as novel FGFR1 inhibitors. nih.govsemanticscholar.org For instance, certain 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have shown potent inhibition of non-small cell lung cancer (NSCLC) cell lines that have FGFR1 amplification. nih.govsemanticscholar.org These compounds function by simulating adenosine (B11128) triphosphate (ATP) to suppress the constitutive activation of FGFR1, thereby blocking downstream signaling pathways like MAPK and PLCγ. semanticscholar.org The goal of such research is to discover novel tyrosine kinase inhibitors that can block the cancer-driving signaling pathway initiated by FGFR1. semanticscholar.org The success of related benzamide compounds suggests a potential avenue of investigation for this compound.
Table 1: Examples of Multi-targeted Kinase Inhibitors with FGFR1 Activity
| Compound | Other Key Targets | IC50 for FGFR1 |
|---|---|---|
| Ponatinib | Abl, PDGFRα, VEGFR2, Src | 2.2 nM |
| Lenvatinib | VEGFR1-3, PDGFRα, Kit, RET | 46 nM |
| Dovitinib (TKI258) | FLT3, c-Kit, VEGFR1-4 | 8-13 nM |
| SU5402 | VEGFR2, PDGFRβ | 30 nM |
Source: Selleck Chemicals. selleckchem.com
Modulation of Gene Expression and Cellular Processes
Impact on Specific Biochemical Pathways
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, which activates downstream signaling cascades. nih.gov Key pathways activated by FGFR1 include the MAPK and PLCγ signaling pathways. nih.govsemanticscholar.org Therefore, an inhibitor of FGFR1 would be expected to block the phosphorylation and subsequent activation of key proteins in these pathways, such as PLCγ1 and ERK. nih.govnih.gov This blockade disrupts the signaling that promotes tumor growth and survival.
Efflux Pump Inhibition in Microbial Systems
Bacterial efflux pumps are transport proteins that expel antibiotics from the cell, conferring a major mechanism of multidrug resistance. nih.gov Small molecules that can inhibit these pumps, known as efflux pump inhibitors (EPIs), are a significant area of research. nih.govmdpi.com These inhibitors can restore the efficacy of existing antibiotics by increasing their intracellular concentration. mdpi.commdpi.com EPIs can act through various mechanisms, such as competing with the antibiotic for binding to the pump or disrupting the energy source required for pump function. nih.govmdpi.com While various chemical classes, including peptidomimetics, quinolines, and natural products, have been investigated as EPIs, specific data on this compound in this context is not currently available. nih.govmdpi.com
Target Identification and Validation Strategies
Identifying the specific molecular target of a bioactive compound is crucial for understanding its mechanism of action. For kinase inhibitors, a common strategy involves screening the compound against a large panel of kinases to determine its potency and selectivity. selleckchem.com For example, inhibitors are often tested in cell-free assays to measure their half-maximal inhibitory concentration (IC50) against targets like FGFR1, VEGFR2, and others. selleckchem.com
In microbial systems, genetic approaches are valuable. For instance, to confirm that a compound's activity is due to efflux pump inhibition, researchers can use mutagenesis to generate mutants of the efflux pump protein (e.g., AcrB) that are resistant to the inhibitor. Identifying the specific amino acid changes in these resistant mutants can reveal the inhibitor's binding site. nih.gov Furthermore, target validation can involve observing the reversal of resistance to known antibiotics when the potential EPI is co-administered. researchgate.net
Biochemical and Cellular Assay Methodologies (In Vitro Research)
A wide range of in vitro assays are essential for characterizing the activity of a potential drug compound. These assays can be biochemical, measuring the interaction with a purified molecular target, or cell-based, assessing the compound's effect on whole cells. bioascent.com
For enzyme targets like kinases, biochemical assays often measure the enzyme's ability to phosphorylate a substrate in the presence of the inhibitor. bioascent.com Cellular assays can then confirm if the compound can enter the cell and engage the target in a more complex biological environment. These can include assays that measure downstream signaling events, cell proliferation, or cytotoxicity. nih.govbioascent.com
Cell Metabolism Studies (e.g., MTT Assay for Mycobacterial Activity)
The MTT assay is a colorimetric method used to assess cell viability and metabolic activity. It is frequently employed in drug discovery to determine the cytotoxic effects of compounds on both mammalian and microbial cells. nih.govnih.gov The assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.
In the context of antimycobacterial research, the MTT assay is used to evaluate the minimum inhibitory concentration (MIC) of a compound against various mycobacterial strains, including Mycobacterium tuberculosis. nih.gov It is also used to assess the cytotoxicity of promising antitubercular compounds against mammalian cell lines (e.g., HepG2 or CHO-K1) to determine their therapeutic index or safety index (SI). nih.govnih.gov For example, in the development of 2-mercaptobenzothiazole (B37678) derivatives as antitubercular agents, the MTT assay was used to confirm that the lead compounds had a high SI, indicating they were more toxic to the bacteria than to human cells. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide |
| Adenosine triphosphate (ATP) |
| Ponatinib |
| Lenvatinib |
| Dovitinib (TKI258) |
| SU5402 |
| AcrB |
| 2-mercaptobenzothiazole |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
Photosynthetic Electron Transport Inhibition
The biological activity of this compound and its analogues as inhibitors of photosynthetic electron transport (PET) has been a subject of scientific investigation, primarily in the context of developing new herbicides. These compounds are known to interfere with the light-dependent reactions of photosynthesis, specifically targeting Photosystem II (PSII).
The primary mechanism of action for many herbicides, including those with an amide structure, is the disruption of the photosynthetic process in susceptible plants by binding to specific sites within the PSII complex located in the thylakoid membranes of chloroplasts. nih.govumn.edu This binding event blocks the normal flow of electrons, which is essential for the production of chemical energy in the form of ATP and reducing power as NADPH. weber.edu While this inhibition can lead to a slow starvation of the plant, a more rapid death often occurs due to the production of secondary toxic substances. nih.gov
The specific site of action for many N-aryl amide herbicides is the D1 protein of the PSII reaction center. umn.eduweber.edu These inhibitors bind to the QB-binding niche on the D1 protein, effectively displacing the native plastoquinone (B1678516) (QB). weber.edu This prevents the transfer of electrons from the primary quinone electron acceptor (QA) to QB, thus interrupting the photosynthetic electron transport chain. weber.edufrontiersin.org The amide group (–CONH–) present in this compound is a crucial structural feature, as it can form hydrogen bonds with the target proteins in the photosynthetic centers, leading to conformational changes and the inhibition of PET. weber.edu
Detailed Research Findings
Research on various N-phenylbenzamide derivatives has provided insights into the structure-activity relationships (SAR) that govern their potency as PET inhibitors. The inhibitory efficiency is significantly influenced by the lipophilicity and the electronic properties of the substituents on the N-phenyl ring. nih.gov
Studies on halogenated N-phenylbenzamides have shown that the presence of halogen atoms on the anilide ring contributes to increased PET inhibitory activity. weber.edu For instance, research on a series of dihalogenated 3-hydroxynaphthalene-2-carboxanilides, which are structurally related to this compound, has demonstrated their ability to inhibit PET in spinach chloroplasts. mdpi.com In one study, N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide exhibited the highest activity within its series, with an IC50 value of 9.8 µM. mdpi.com The IC50 value represents the concentration of the compound required to cause a 50% inhibition of the PET rate.
The position of the halogen substituents on the phenyl ring is also critical for activity. For example, in a series of fluorinated 2-hydroxynaphthalene-1-carboxanilides, the N-(2,5-difluorophenyl) derivative was the most potent inhibitor, whereas the N-(2,6-difluorophenyl) isomer was found to be largely inactive, with an IC50 value of 904 μM. mdpi.com This highlights the sensitivity of the binding site to the specific substitution pattern.
The standard method for quantifying the PET-inhibiting activity of these compounds is the Hill reaction. nih.govwikipedia.org This in vitro assay uses isolated chloroplasts, typically from spinach (Spinacia oleracea), and an artificial electron acceptor such as 2,6-dichlorophenol-indophenol (DCPIP). weber.edumdpi.com The rate of PET is monitored by observing the photoreduction of DCPIP, which is accompanied by a change in its color. weber.edu
Data on Related N-Phenylbenzamide Derivatives
The following tables present data on the PET-inhibiting activity of various N-phenylbenzamide derivatives, illustrating the influence of different substitution patterns on their efficacy.
Table 1: Photosynthetic Electron Transport (PET) Inhibition by Dihalogenated 3-Hydroxynaphthalene-2-carboxanilides in Spinach Chloroplasts nih.govmdpi.com
| Compound | Substituent (R) on N-phenyl ring | IC50 (µM) |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-di-F | 9.8 |
| N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-di-F | 1123 |
| N-(2,6-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide | 2,6-di-Cl | Data not provided |
| Reference Standard | ||
| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) | - | ~2 |
Data sourced from studies on dihalogenated 3-hydroxynaphthalene-2-carboxanilides. The IC50 value for N-(2,6-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide was not explicitly provided in the cited literature, though its synthesis was reported.
Table 2: Photosynthetic Electron Transport (PET) Inhibition by Fluorinated 2-Hydroxynaphthalene-1-carboxanilides in Spinach Chloroplasts mdpi.com
| Compound | Substituent (R) on N-phenyl ring | IC50 (µM) |
| N-(2,5-Difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 2,5-di-F | 44.2 |
| N-(2,6-Difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 2,6-di-F | 904 |
| Unsubstituted Derivative | H | 28.9 |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). arxiv.org This method is instrumental in predicting the binding mode and affinity of a ligand for a specific target. For derivatives of N-(2,6-dichlorophenyl)benzamide, docking studies have been crucial in elucidating their potential as inhibitors of various enzymes. researchgate.net
A primary outcome of molecular docking is the prediction of the ligand's binding pose, which is its specific conformation and orientation within the protein's active site. arxiv.org The predicted pose for this compound and its analogs is heavily influenced by the dihedral angles between the benzoyl and the dichlorophenyl rings. researchgate.net For instance, in the crystal structure of this compound itself, the dihedral angle between the two rings is reported to be 56.8° in one molecule of the asymmetric unit and 59.1° in the second. researchgate.net These experimentally determined conformations provide a valuable reference for validating the poses predicted by docking simulations. The goal of pose prediction is to identify the conformation that maximizes favorable interactions and minimizes steric clashes, thus achieving the most stable binding.
Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. This score, typically expressed in units of energy such as kcal/mol, reflects the strength of the interaction. A more negative score generally indicates a stronger and more stable interaction. For example, in a study of N-(phenylcarbamothioyl)-4-chloro-benzamide, a related benzamide (B126) derivative, molecular docking against the checkpoint kinase 1 receptor yielded a binding score of -67.19 kcal/mol, indicating a strong binding potential. jppres.com Similar estimations for this compound against various targets are critical for ranking its potential biological activity.
| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint Kinase 1 (2YWP) | -67.19 | jppres.com |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide | α-glucosidase | Not specified, but noted for high activity | researchgate.net |
The stability of the ligand-protein complex is governed by a network of intermolecular interactions. researchgate.net For this compound and its analogs, these interactions are primarily:
Hydrogen Bonds : Crystallographic studies consistently show that the amide group is a key participant in hydrogen bonding. An N—H⋯O hydrogen bond is a recurring motif, linking molecules into chains in the solid state. researchgate.netnih.gov In a protein active site, this same amide group can form crucial hydrogen bonds with amino acid residues.
Hydrophobic Interactions : The two aromatic rings—the benzoyl ring and the 2,6-dichlorophenyl ring—are hydrophobic and can engage in favorable van der Waals and π-stacking interactions with nonpolar residues in the protein's binding pocket. Docking studies on similar compounds confirm the importance of these hydrophobic interactions for stable binding. researchgate.net The chlorine substituents on the phenyl ring can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.
| Compound | Interaction Type | Atoms/Groups Involved | Reference |
|---|---|---|---|
| This compound | Hydrogen Bond | N1–H1N···O2 | researchgate.net |
| This compound | Hydrogen Bond | N2–H2N···O1 | researchgate.net |
| 2-Chloro-N-(2,6-dichlorophenyl)benzamide | Hydrogen Bond | N—H···O | nih.gov |
| Benzamide Derivatives | Hydrophobic Interactions | Aromatic Rings and Nonpolar Residues | researchgate.net |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of every atom in the system over time, providing insights into the flexibility of the protein and ligand and the stability of their complex. rsc.org These simulations are often used to refine and validate the results of molecular docking. researchgate.netjppres.com
A key application of MD simulations is to assess the stability of the ligand-receptor complex predicted by docking. By simulating the complex in a solvated environment for a period of nanoseconds, researchers can observe whether the ligand remains securely bound in its initial pose. The Root Mean Square Deviation (RMSD) of the ligand's atoms is often monitored; a stable RMSD value over time suggests that the ligand has found a stable binding mode. researchgate.net Studies on related benzamide derivatives have used MD simulations to confirm the stability of the compound in the binding site of its target protein. researchgate.netjppres.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific QSAR studies solely focused on this compound are not extensively detailed in the provided search results, the principles of QSAR are broadly applicable to its class of compounds, benzanilides.
QSAR models are typically developed using a set of molecules with known biological activities. sphinxsai.com For instance, in a study of N-(2-Aminophenyl)-benzamide derivatives as histone deacetylase 2 inhibitors, a QSAR model was built using a training set of 21 compounds and validated with a test set of 4 compounds. sphinxsai.com The goal is to identify physicochemical descriptors that correlate with the activity. These descriptors can include electronic properties (like atomic charges and orbital energies), steric properties (like molecular volume and surface area), and hydrophobic properties (like the partition coefficient, logP). sphinxsai.com
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen. sphinxsai.com
Descriptor Calculation: A wide variety of molecular descriptors are calculated for each compound in the series. sphinxsai.com
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. sphinxsai.comigi-global.com
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. jbclinpharm.org
For benzamide derivatives, QSAR studies have shown that descriptors like LogP, molecular weight, the number of hydrogen bond acceptors, and atomic polarizabilities can be crucial in determining their biological activity. sphinxsai.com These models help in understanding the mechanism of action and in designing new, more potent analogues. sphinxsai.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of this compound and related compounds.
DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific vibrational modes of the molecule. nih.govnih.gov
For instance, the N-H stretching vibration in amides is typically observed in the range of 3300–3500 cm⁻¹. nih.gov DFT calculations can predict this frequency with good accuracy. Similarly, the C=O stretching vibration of the amide group, usually found between 1640 and 1680 cm⁻¹, can be precisely calculated. nih.gov The comparison between experimental and calculated vibrational wavenumbers helps to confirm the molecular structure and provides a detailed understanding of the intramolecular forces. nih.gov
To improve the accuracy of the calculated frequencies, which are often systematically overestimated due to the harmonic approximation and basis set limitations, scaling factors are commonly applied. researchgate.net
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for an Amide Dimer nih.gov
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| N-H Stretch | 3269 | 3462, 3425 |
| C=O Stretch | 1691 | 1681 |
| N-O Stretch | 959 | 968 |
Data obtained from a study on a related aryl acrylamide (B121943) dimer.
DFT calculations are also used to determine the most stable three-dimensional structure of a molecule by optimizing its geometrical parameters, such as bond lengths, bond angles, and dihedral angles. The optimized geometry corresponds to the minimum energy conformation of the molecule.
For this compound, crystal structure analysis reveals that the two aromatic rings are nearly orthogonal to each other, with a dihedral angle of approximately 79.7°. nih.gov The central amide group (–NH–C(=O)–) is nearly coplanar with the benzoyl ring. nih.gov DFT calculations can reproduce these experimental findings with high accuracy, providing a reliable model of the molecular structure in the gas phase or in solution. researchgate.net
Table 2: Selected Optimized Geometrical Parameters for a Benzamide Derivative nih.gov
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1–C2 | 1.383 | C2–C1–C6 | - |
| C1–N1 | 1.417 | C2–C1–N1 | 105.8 |
| C7=O1 | - | C6–C1–N1 | -74.5 |
| N1–H1 | 0.86 | - | - |
Data represents a related N-(aryl)-amide.
Homology Modeling for Receptor Structure Elucidation
Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein (the "target") based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). This method is particularly useful when the crystal structure of the target receptor is not available.
While no specific homology modeling studies for a receptor of this compound were found in the search results, this technique is highly relevant for understanding its potential mechanism of action, especially if it targets a protein like a G-protein coupled receptor (GPCR). nih.gov For instance, if this compound were found to interact with a specific GPCR, and the structure of that GPCR was unknown, homology modeling could be used to build a model of the receptor based on the known structures of other GPCRs. nih.gov
The process typically involves:
Template Selection: Identifying one or more known protein structures that are homologous to the target sequence. nih.gov
Sequence Alignment: Aligning the target sequence with the template sequence(s). nih.gov
Model Building: Building a 3D model of the target protein based on the alignment and the template structure(s). nih.gov
Model Refinement and Validation: Refining the model to improve its quality and assessing its accuracy. nih.gov
The resulting model of the receptor can then be used for molecular docking studies to predict how this compound binds to its active site.
Prediction of Electronic Properties and Non-Linear Optics
DFT calculations can also be used to predict the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net
These calculations are also crucial for predicting the non-linear optical (NLO) properties of a compound. Molecules with significant NLO properties have the ability to alter the properties of light passing through them and are of interest for applications in optoelectronics. The first static hyperpolarizability (β) is a key parameter used to quantify the NLO response of a molecule. researchgate.net DFT calculations can provide an estimate of this value, helping to identify promising candidates for NLO materials. researchgate.net For some dichlorophenyl derivatives, the β parameter has been found to be in a range that indicates considerable NLO character, which is attributed to intramolecular charge transfer. researchgate.net
Table 3: Predicted Electronic and NLO Properties researchgate.net
| Property | Value |
| HOMO-LUMO Energy Gap (eV) | 10.7376 |
| First Static Hyperpolarizability (β) (esu) | 3.7187–5.5255 x 10⁻³⁰ |
Data obtained from a study on a related N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide.
Metabolic Pathways Research Non Clinical Focus
Metabolite Identification and Characterization
No studies specifically identifying or characterizing the metabolites of N-(2,6-dichlorophenyl)benzamide were found. Research on analogous compounds, such as N-(3,5-dichlorophenyl)succinimide, has identified hydroxylated metabolites and their subsequent degradation products in biological samples from rats. This suggests that hydroxylation of the phenyl rings could be a potential metabolic route for this compound, but this remains speculative without direct experimental evidence.
Enzymatic Biotransformation Mechanisms (e.g., Hydroxylation, Methylation)
There is a lack of research into the specific enzymatic processes responsible for the biotransformation of this compound. For similar aromatic compounds, cytochrome P450 (CYP) enzymes are often implicated in oxidative metabolism, including hydroxylation. However, the specific CYP isozymes that might act on this compound and other potential enzymatic reactions like methylation or conjugation have not been documented.
Role of Enterohepatic Circulation and Micro-floral Metabolism
No information is available regarding the potential for this compound or its metabolites to undergo enterohepatic circulation. This process, involving excretion into bile, reabsorption in the intestine, and return to the liver, can significantly influence the pharmacokinetics of a compound. Similarly, the role of intestinal microflora in the metabolism of this compound has not been investigated.
Tissue Distribution Studies (Non-Human Model Systems)
Specific studies detailing the distribution of this compound in various tissues of non-human model systems are not present in the available literature. Such studies are crucial for understanding the potential accumulation and sites of action or toxicity of a compound.
Development of Novel Derivatives and Lead Compound Optimization
The journey from a promising hit compound to a viable drug candidate is a meticulous process of molecular refinement. For scaffolds centered around N-(2,6-dichlorophenyl)benzamide, this optimization involves the rational design of new derivatives, their synthesis and evaluation, and the fine-tuning of molecular interactions to achieve desired biological activity and specificity. The parent compound itself serves as a valuable tool in this process, acting as a foundational structure for further discovery.
Conclusion and Future Research Directions
Current State of Knowledge on N-(2,6-dichlorophenyl)benzamide
This compound is a member of the benzanilide (B160483) class of organic compounds, characterized by a benzoyl group linked to a dichlorinated aniline (B41778) ring through an amide bond. The existing body of research has primarily focused on its synthesis and solid-state structural characterization.
The synthesis of this compound has been described in the literature, with methods involving the reaction of appropriate starting materials to form the central amide linkage. researchgate.netnih.gov Its purity is typically confirmed by determining its melting point and through spectroscopic techniques such as infrared and NMR spectroscopy. researchgate.netnih.gov
Detailed structural information has been elucidated through single-crystal X-ray diffraction studies. researchgate.netnih.gov These studies reveal that the molecule can crystallize with two independent molecules in the asymmetric unit. researchgate.net The conformation of the N-H and C=O bonds of the amide group is consistently found to be anti to each other. researchgate.net This arrangement is a common feature in benzanilides. researchgate.netresearchgate.net
A key structural feature of this compound is the significant dihedral angle between the benzoyl and the dichlorinated aniline rings, measured at 56.8 (1)° in one molecule of the asymmetric unit and 59.1 (1)° in the second. researchgate.net This twisted conformation is largely influenced by the steric hindrance imposed by the chlorine atoms at the ortho positions of the aniline ring. The central amide core is nearly coplanar with the benzoyl ring. researchgate.netnih.gov In the crystal lattice, molecules are linked into one-dimensional chains through intermolecular N-H···O hydrogen bonds. researchgate.netnih.gov
Derivatives of this compound have also been synthesized and structurally characterized. For instance, in 2-chloro-N-(2,6-dichlorophenyl)benzamide, the introduction of an additional chlorine atom on the benzoyl ring influences the molecular conformation, though the trans arrangement of the N-H and C=O bonds is maintained. nih.gov
| Property | Description | Source |
| Molecular Formula | C₁₃H₉Cl₂NO | researchgate.net |
| Compound Class | Benzamide (B126) / Benzanilide | researchgate.netwikipedia.org |
| Key Structural Feature | Anti conformation of N-H and C=O bonds | researchgate.net |
| Dihedral Angle (Benzoyl vs. Aniline rings) | ~57-59° | researchgate.net |
| Crystal Packing | Formation of 1D chains via N-H···O hydrogen bonds | researchgate.netnih.gov |
Emerging Research Avenues and Methodological Advancements
While the foundational chemical synthesis and static crystal structure of this compound are established, research into its functional properties and potential applications is still nascent. Emerging research avenues are likely to focus on exploring its biological activity, guided by the known bioactivities of the broader benzamide class.
Benzamide and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, antitumor, and insecticidal properties. researchgate.netipinnovative.comnanobioletters.commdpi.com A logical next step for this compound would be systematic screening for such activities. For example, studies on other 2,6-dichlorobenzamide (B151250) derivatives have investigated their potential as antimicrobial and disinfectant agents. researchgate.netipinnovative.com This suggests a clear path for evaluating this compound and its analogues against various bacterial and fungal strains. nanobioletters.commdpi.com The strategic placement of chlorine atoms can significantly enhance the biological activity of molecules, a principle that could be further explored with this compound. mdpi.com
Methodologically, future research would benefit from moving beyond static structural analysis. Advanced techniques such as computational modeling and molecular docking could be employed to predict potential biological targets. By simulating interactions with known protein structures, researchers can generate hypotheses about the compound's mechanism of action, which can then be tested experimentally. This in silico approach is increasingly used in the early stages of discovering new bioactive molecules. researchgate.net
Furthermore, the synthesis of a broader library of derivatives, by modifying either the benzoyl or the dichlorophenyl ring, would be a crucial methodological advancement. This would enable the establishment of Structure-Activity Relationships (SAR), providing insights into how specific structural modifications influence biological efficacy. researchgate.netnih.gov
Potential Contributions to Chemical Biology and Drug Discovery Research (High-Level, Non-Clinical)
At a high level, this compound and its derivatives represent a platform for fundamental chemical biology and early-stage, non-clinical drug discovery research. The amide moiety is a cornerstone of many biologically significant compounds, and its presence in this scaffold makes it an attractive starting point for investigation. researchgate.netnanobioletters.com
In chemical biology, this compound could serve as a chemical probe to explore biological pathways. Given the established antimicrobial potential of related benzamides, ipinnovative.comnanobioletters.com this compound could be used to investigate novel antimicrobial mechanisms or to identify new bacterial or fungal protein targets. Its relatively simple and well-defined structure makes it an ideal tool for such foundational studies. The pronounced twist between its aromatic rings is a distinct structural feature that could be exploited to achieve specific binding interactions with target proteins. researchgate.net
In the context of drug discovery, the benzamide scaffold is a "privileged structure," appearing in numerous approved pharmaceutical agents. nanobioletters.com The specific substitution pattern of this compound offers a unique entry point into this chemical space. The exploration of its biological activity profile could lead to the identification of novel hit or lead compounds. For instance, if antimicrobial activity is confirmed, the compound could become the basis for developing new classes of antibiotics, which is of critical importance in an era of growing antimicrobial resistance. Research into related heterocyclic amides has shown promise in developing agents with potent and specific biological effects. mdpi.com The systematic evaluation of this compound's properties could, therefore, contribute valuable knowledge and starting points for medicinal chemistry programs aimed at addressing various therapeutic areas.
Q & A
Q. What are the standard synthetic routes for N-(2,6-dichlorophenyl)benzamide, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of 2,6-dichloroaniline with benzoyl chloride derivatives. A common method involves reacting substituted anilines with thionyl chloride (SOCl₂) to generate acyl chlorides, followed by amidation. Critical parameters include solvent choice (e.g., ethanol or methanol under reflux), stoichiometric ratios, and reaction time. Purification often employs column chromatography and recrystallization to achieve >95% purity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 10.043 Å, b = 13.715 Å, c = 18.458 Å, and β = 93.6°. Data refinement uses SHELXL (for small molecules) or WinGX for graphical interface support. Key metrics include R factor (<0.05) and data-to-parameter ratios (>15:1) to ensure accuracy .
Q. What purification techniques are effective for isolating this compound?
Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) removes unreacted precursors. Recrystallization from ethanol or acetone enhances purity. Monitoring via TLC (Rf ≈ 0.4 in 3:7 ethyl acetate/hexane) and NMR (¹H, ¹³C) confirms homogeneity .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the molecular conformation of this compound?
The trans conformation of the H–N–C=O group is stabilized by intramolecular hydrogen bonding. Substituents like chlorine at the 2,6-positions enforce a dihedral angle of ~58° between benzamide and dichlorophenyl rings, reducing steric hindrance. Comparative studies with analogs (e.g., 3,4-dichloro derivatives) show substituent position alters packing efficiency and hydrogen-bonding networks .
Q. What methodologies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies arise from assay conditions (e.g., cell line variability) or impurity effects. Mitigation strategies include:
- Dose-response validation : EC₅₀/IC₅₀ curves across multiple replicates.
- Structural corroboration : SCXRD or DFT calculations to confirm active conformers.
- Meta-analysis : Cross-referencing PubChem/CAS datasets to identify outliers .
Q. How can computational modeling predict interactions between this compound and biological targets?
Molecular docking (AutoDock Vina, Schrödinger) paired with MD simulations identifies binding affinities to enzymes (e.g., kinases). Key steps:
- Target preparation : Retrieve protein structures from PDB (e.g., 4XSN for kinase inhibition).
- Grid parameterization : Focus on active sites (e.g., ATP-binding pockets).
- Free energy calculations : MM-GBSA validates docking poses, prioritizing compounds with ΔG < -8 kcal/mol .
Q. What experimental and computational tools analyze electronic effects of chlorine substituents in this compound?
- Spectroscopy : ³⁵Cl NQR detects quadrupole coupling constants (~70 MHz), reflecting electron-withdrawing effects.
- DFT : B3LYP/6-311+G(d,p) computes electrostatic potential maps, showing Cl atoms increase electrophilicity at the amide group.
- XPS : Binding energy shifts (~200 eV for Cl 2p) confirm substituent electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
